Enantiomeric Excess (ee) as a Critical Procurement Specification for (S)-3-Hydroxy-gamma-butyrolactone
The enantiomeric excess (ee) is the single most critical specification for (S)-3-Hydroxy-gamma-butyrolactone procurement. A leading commercial supplier certifies an ee of 99% , while a recent biocatalytic process demonstrated an ee of 99.3% as verified by chiral GC [1]. In contrast, a natural extract from saffron waste yielded an ee of only 14% for the (S)-enantiomer [2], illustrating the vast quality gulf between research-grade material and less refined sources. Using material with lower ee directly impacts the optical purity of downstream drug candidates, potentially necessitating costly re-purification or leading to batch failure.
| Evidence Dimension | Enantiomeric Excess (ee) of the (S)-enantiomer |
|---|---|
| Target Compound Data | ≥99% (commercial) and 99.3% (biocatalytic route) |
| Comparator Or Baseline | 14% ee for the (S)-enantiomer from natural saffron waste extract |
| Quantified Difference | ≥7-fold improvement in chiral purity |
| Conditions | Chiral GC analysis for 99.3% data; commercial vendor specification for ≥99%. |
Why This Matters
High enantiomeric excess ensures that the building block will yield the correct stereoisomer of the target drug, minimizing impurities, improving synthetic yield, and reducing purification costs.
- [1] Cao, Y., et al. (2023). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. J Agric Food Chem, 71(50), 20167-20176. View Source
- [2] Valorization of saffron waste as a natural source of 3-hydroxy-γ-butyrolactone, a valuable chiral building block for pharmaceutical applications. (n.d.). View Source
